8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15303226
InChI: InChI=1S/C26H19FO3/c1-15-12-22-24(16(2)20(26(28)30-22)13-17-6-4-3-5-7-17)25-23(15)21(14-29-25)18-8-10-19(27)11-9-18/h3-12,14H,13H2,1-2H3
SMILES:
Molecular Formula: C26H19FO3
Molecular Weight: 398.4 g/mol

8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

CAS No.:

Cat. No.: VC15303226

Molecular Formula: C26H19FO3

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one -

Specification

Molecular Formula C26H19FO3
Molecular Weight 398.4 g/mol
IUPAC Name 8-benzyl-3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one
Standard InChI InChI=1S/C26H19FO3/c1-15-12-22-24(16(2)20(26(28)30-22)13-17-6-4-3-5-7-17)25-23(15)21(14-29-25)18-8-10-19(27)11-9-18/h3-12,14H,13H2,1-2H3
Standard InChI Key VFSZTKAALZBKQT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC=C(C=C5)F

Introduction

8-Benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound characterized by its complex structure, which includes a furochromene framework. This compound has a molecular formula of C26H19FO3 and a molecular weight of approximately 398.43 g/mol. Its structure features a benzyl group and a fluorophenyl substituent, contributing to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. A common synthetic route starts with the formation of a furochromene core through condensation reactions involving phenolic compounds and appropriate aldehydes or ketones. Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry can be used to optimize yield and purity.

Biological Activities and Potential Applications

Research indicates that 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one exhibits promising biological activities, including potential anti-inflammatory and anticancer properties. The compound's interaction with biological targets may involve modulation of enzyme activity or receptor binding, making it a candidate for further pharmacological investigation.

Potential ApplicationDescription
Anti-inflammatoryModulation of inflammatory pathways
AnticancerPotential inhibition of cancer cell growth

Comparison with Similar Compounds

Several compounds share structural similarities with 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one, but its unique substitution pattern imparts distinct chemical and biological properties.

Compound NameMolecular FormulaUnique Features
6-Benzyl-5,9-dimethylfuro[3,2-g]chromen-7-oneNot specifiedLacks fluorine substitution; different furochromene variant
5-Phenylfuro[2,3-g]chromen-7-oneNot specifiedSimpler structure; no dimethyl substitutions
9-Phenylfuro[2,3-g]chromen-7-oneNot specifiedDifferent phenyl positioning; affects reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator